2,6-Dichloro-3-nitroaniline

Overview

Description

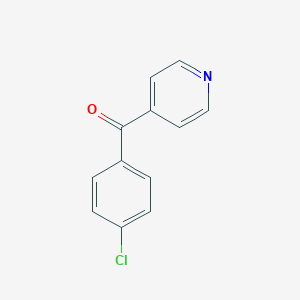

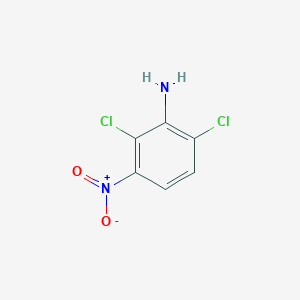

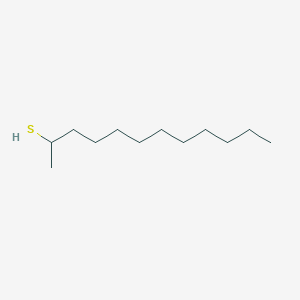

2,6-Dichloro-3-nitroaniline is an organic compound with the molecular formula C6H4Cl2N2O2. It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and various agrochemicals.

Mechanism of Action

Target of Action

2,6-Dichloro-3-nitroaniline (DCN) is a nitroaromatic compound that has been used as a pesticide . The primary targets of DCN are pests that affect crops. It interacts with the biological systems of these pests, leading to their elimination.

Mode of Action

It is known that nitroaromatic compounds like dcn can interfere with the normal functioning of cells in pests, leading to their death . The compound’s interaction with its targets results in changes at the cellular level that disrupt the life cycle of the pests.

Biochemical Pathways

Nitroaromatic compounds are known to interfere with several cellular processes, including dna synthesis, protein production, and energy metabolism . The disruption of these pathways can lead to the death of the pests.

Pharmacokinetics

Like other nitroaromatic compounds, dcn is likely to be absorbed into the body of the pests, distributed throughout their tissues, metabolized into various byproducts, and eventually excreted . These processes can affect the bioavailability of DCN, determining how effectively it can reach its targets and exert its effects.

Result of Action

The result of DCN’s action is the elimination of pests. By interfering with crucial cellular processes, DCN disrupts the life cycle of the pests, leading to their death . This helps protect crops from damage, ensuring a successful harvest.

Action Environment

The action, efficacy, and stability of DCN can be influenced by various environmental factors. For example, the pH, temperature, and moisture content of the soil can affect the absorption and distribution of DCN . Additionally, the presence of other chemicals in the environment can impact the metabolism and excretion of DCN . Therefore, these factors should be considered when using DCN as a pesticide.

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3-nitroaniline has been shown to interact with various enzymes, proteins, and other biomolecules. For example, it has been used in the detection of Nitrofuran Antibiotics, indicating that it may interact with enzymes involved in antibiotic metabolism

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may inhibit electron transport and uncouple oxidative phosphorylation in vitro . This could potentially influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism.

Molecular Mechanism

It is known that nitro compounds can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. For instance, it has been observed that a luminescent nanocluster shows a rapid triple-emissive response to this compound . This suggests that the compound may have temporal effects on cellular function, possibly due to its stability, degradation, or long-term effects observed in in vitro or in vivo studies.

Metabolic Pathways

It has been suggested that the compound may be involved in the metabolism of the fungicide in soil

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitroaniline typically involves the nitration of 2,6-dichloroaniline. The process begins with the chlorination of aniline to produce 2,6-dichloroaniline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2,3,4-trichloronitrobenzene with ammonia in the presence of a sulfur-containing catalyst. This method offers high yield and selectivity, making it suitable for large-scale production. The reaction is typically conducted in a high-pressure reactor, and the product is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Reduction: 2,6-Dichloro-3-aminobenzene.

Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

2,6-Dichloro-3-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and pigments.

Biology: Employed in the study of enzyme-catalyzed reactions involving nitro compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals

Comparison with Similar Compounds

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 2,6-Dichloro-3-nitroaniline is unique due to the specific positioning of the chlorine atoms and the nitro group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other dichloroaniline isomers. For instance, the presence of the nitro group in the meta position relative to the amino group makes it more reactive in certain substitution reactions .

Properties

IUPAC Name |

2,6-dichloro-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMVQJCDXFAPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603996 | |

| Record name | 2,6-Dichloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13785-48-3 | |

| Record name | 2,6-Dichloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS[1-AMINOANTHRAQUINONE]](/img/structure/B83438.png)

![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)